molecular formula C20H24BN3O3 B15094654 1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15094654
M. Wt: 365.2 g/mol
InChI Key: FNUAKIDRQNBGSX-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is functionalized with a methoxybenzyl group and a dioxaborolane moiety. These functional groups contribute to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the methoxybenzyl group via nucleophilic substitution. The dioxaborolane moiety is then introduced through a borylation reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core or the dioxaborolane moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazolo[3,4-b]pyridine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, organometallics, and acids/bases are employed under various conditions, including reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or π-π stacking, with these targets. This can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzyl)-1-methylhydrazine: This compound shares the methoxybenzyl group but has a different core structure.

    4-(hydroxymethyl)-1-(4-methoxybenzyl)-4-methylpyrrolidin-2-one: Another compound with a methoxybenzyl group, but with a pyrrolidinone core.

Uniqueness

1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[3,4-b]pyridine core and a dioxaborolane moiety

Biological Activity

1-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H23BN2O3
  • Molecular Weight : 314.19 g/mol
  • CAS Number : 1105039-88-0

The unique structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The incorporation of the dioxaborolane moiety enhances its interaction with biological systems by facilitating the formation of non-covalent bonds with target proteins.

Inhibition Studies

In recent studies, the compound has shown promising results as an inhibitor of certain enzymes involved in key cellular processes. For instance:

  • NUDT5 Inhibition : The compound exhibited an IC50 value of approximately 0.270 µM against NUDT5, a critical enzyme involved in ADP-ribose metabolism. This suggests that it may play a role in modulating cellular responses to DNA damage and stress .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound using various cancer cell lines. The results indicated that:

  • Cell Viability Reduction : Treatment with the compound resulted in a significant reduction in cell viability across multiple cancer types.
  • Mechanistic Insights : Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, the compound was assessed for its neuroprotective effects:

  • Neuroprotection Assay : The compound reduced oxidative stress markers in neuronal cells exposed to neurotoxins.
  • Potential Therapeutic Target : These findings suggest that it could be developed as a therapeutic agent for conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazolo[3,4-b]pyridine scaffold can alter biological activity:

ModificationEffect on ActivityReference
Addition of methoxy groupIncreased potency against NUDT5
Variation in dioxaborolane structureAltered binding affinity

Properties

Molecular Formula

C20H24BN3O3

Molecular Weight

365.2 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H24BN3O3/c1-19(2)20(3,4)27-21(26-19)16-10-15-11-23-24(18(15)22-12-16)13-14-6-8-17(25-5)9-7-14/h6-12H,13H2,1-5H3

InChI Key

FNUAKIDRQNBGSX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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